
Monohydroxyundecyl Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monohydroxyundecyl Phthalate is a phthalate ester, a derivative of phthalic acid. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is a metabolite of diundecyl phthalate, which is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monohydroxyundecyl Phthalate is synthesized through the esterification of phthalic anhydride with undecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to high temperatures, and the resulting ester is purified through distillation or other separation techniques to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Monohydroxyundecyl Phthalate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid are used for esterification reactions.
Major Products Formed:
Oxidation: Mono-oxoundecyl phthalate.
Reduction: Undecanol.
Substitution: Various esters depending on the acid used.
Wissenschaftliche Forschungsanwendungen
Monohydroxyundecyl Phthalate has several applications in scientific research:
Wirkmechanismus
Monohydroxyundecyl Phthalate exerts its effects primarily through its interaction with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). These receptors regulate gene expression involved in lipid metabolism, cell proliferation, and apoptosis. The compound can activate PPARs, leading to changes in protein and gene expression that affect cellular functions .
Vergleich Mit ähnlichen Verbindungen
Diundecyl Phthalate: The parent compound of Monohydroxyundecyl Phthalate, used as a plasticizer.
Mono-oxoundecyl Phthalate: An oxidation product of this compound.
Mono-carboxydecyl Phthalate: Another metabolite of diundecyl phthalate.
Uniqueness: this compound is unique due to its specific hydroxyl functional group, which allows it to participate in a variety of chemical reactions. Its role as a biomarker for diundecyl phthalate exposure also sets it apart from other phthalate esters .
Eigenschaften
Molekularformel |
C19H28O5 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-(10-hydroxyundecoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H28O5/c1-15(20)11-7-5-3-2-4-6-10-14-24-19(23)17-13-9-8-12-16(17)18(21)22/h8-9,12-13,15,20H,2-7,10-11,14H2,1H3,(H,21,22) |
InChI-Schlüssel |
KKVRBOVZYWVRRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
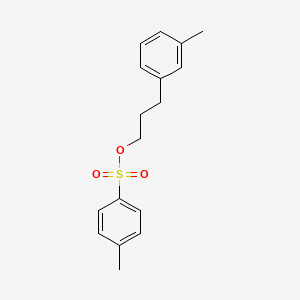
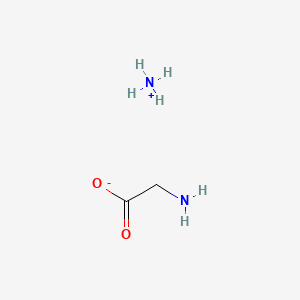
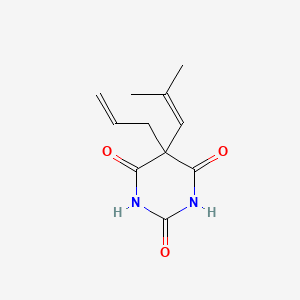
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
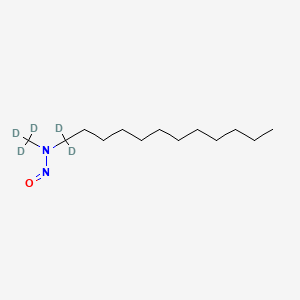
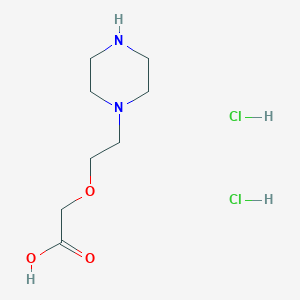
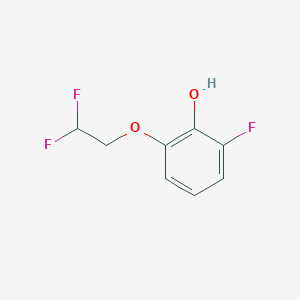
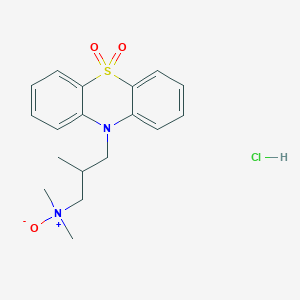
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
